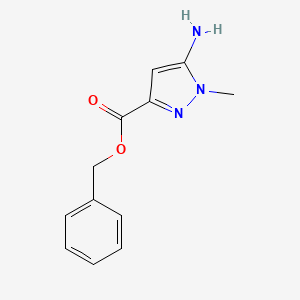

Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Description

Substituent Positioning

- The methyl group at position 1 locks the nitrogen atom in a fixed configuration, preventing prototropic shifts at this site.

- The carboxylate ester at position 3 and amino group at position 5 create a polar, hydrogen-bond-capable framework. This arrangement influences reactivity, as the amino group can participate in nucleophilic reactions, while the ester group is prone to hydrolysis or reduction.

Tautomerism Considerations

Pyrazoles exhibit annular prototropic tautomerism , where the hydrogen atom shifts between the two nitrogen atoms (N1 and N2). However, the methyl group at N1 in this compound restricts tautomerism to the unsubstituted N2 position. Theoretical studies indicate that electron-donating substituents like -NH₂ at position 5 stabilize the dominant tautomer by enhancing resonance within the ring. Intramolecular hydrogen bonding between the amino group and ester oxygen may further rigidify the structure, as observed in related pyrazole derivatives.

Crystallographic Structure Determination via X-ray Diffraction Studies

While direct X-ray diffraction data for this compound are unavailable, insights can be drawn from structurally similar pyrazole carboxylates:

- Crystal System : Analogous compounds, such as 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 9.3167 Å, b = 20.6677 Å, c = 10.6143 Å, and β = 112.67°.

- Hydrogen Bonding : The amino and ester groups likely form intermolecular hydrogen bonds, creating dimeric or tetrameric aggregates. For example, in 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile, N–H···O interactions stabilize a centrosymmetric dimer.

- Packing Effects : The benzyl group’s aromaticity may induce π-π stacking interactions, altering packing efficiency compared to smaller esters like methyl or ethyl.

| Parameter | Hypothetical Value (Estimated) |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Volume | ~1,900 ų |

| Hydrogen Bond Length | 2.8–3.2 Å (N–H···O) |

Comparative Structural Analysis with Related Pyrazole Carboxylate Derivatives

Structural comparisons highlight how substituents modulate physicochemical properties:

Methyl vs. Benzyl Esters

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (C₆H₉N₃O₂):

- Smaller ester group reduces steric hindrance, favoring tighter crystal packing.

- Lower molar mass (155.15 g/mol) enhances solubility in polar solvents.

This compound :

- Benzyl group increases hydrophobicity, likely lowering aqueous solubility.

- Aromatic ring enables π-π interactions, potentially improving thermal stability.

Amino-Substituted vs. Non-Amino Derivatives

- 5-Nitro Derivatives : Replacement of -NH₂ with -NO₂ eliminates hydrogen-bonding capacity, reducing intermolecular cohesion and melting points.

- 3-Carboxylate vs. 4-Carboxylate Isomers : Positional isomerism alters dipole moments and crystal symmetry. For instance, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile adopts a planar configuration due to conjugation between the carbonyl and cyano groups.

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

benzyl 5-amino-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H13N3O2/c1-15-11(13)7-10(14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |

InChI Key |

KHEDGUSTNPJOPY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

a. Condensation Reaction

This method involves the condensation of 5-amino-1-methylpyrazole with benzaldehyde or benzyl alcohol derivatives under acidic or basic conditions.

b. Esterification

Direct esterification of 5-amino-1-methylpyrazole-3-carboxylic acid with benzyl alcohol in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

| Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole carboxylic acid | DCC/EDC coupling agent | >85 | High yield; requires careful temperature control. |

| Benzyl alcohol | Solvent: dichloromethane (DCM) |

c. Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the reaction between pyrazole derivatives and benzyl bromide.

| Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole precursor | Microwave irradiation (100°C) | >90 | Rapid synthesis; minimizes side reactions. |

Optimization Parameters

Temperature

The reaction temperature plays a critical role in determining yield and purity. For esterification reactions, temperatures between 60–80°C are ideal to avoid decomposition of reactants.

Solvent Selection

Polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility and facilitate efficient coupling reactions.

Reaction Time

Prolonged reaction times can lead to side reactions, reducing yield. Microwave-assisted methods significantly reduce reaction times while maintaining high efficiency.

Spectroscopic Characterization

To confirm the structure and purity of this compound, spectroscopic techniques are employed:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides insights into substitution patterns on the pyrazole ring and confirms the presence of methyl and benzyl groups.

Infrared Spectroscopy (IR)

IR spectroscopy identifies functional groups such as:

Mass Spectrometry (MS)

High-resolution MS verifies the molecular weight (231.25 g/mol), ensuring structural integrity.

Industrial Applications

In industrial settings, continuous flow reactors are utilized to improve efficiency by providing better control over reaction parameters such as temperature and pressure. This method is particularly useful for scaling up production while maintaining consistent quality.

Data Summary Table

| Parameter | Optimal Value |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF, THF |

| Yield | >85% |

| Reaction Time | Microwave: <30 min |

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties. These compounds have been investigated for their roles as anti-inflammatory, analgesic, and anticancer agents.

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Compounds derived from this compound have been evaluated for their ability to induce apoptosis in cancer cells, showcasing IC50 values that indicate potent activity .

Drug Design and Discovery

The design of new drugs based on this compound involves exploring its structural modifications to enhance efficacy and reduce side effects. The compound serves as a scaffold for synthesizing novel derivatives with improved pharmacological profiles.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been pivotal in identifying the most effective modifications to enhance the biological activity of pyrazole derivatives. For instance, modifications at the benzyl group or the carboxylate moiety can significantly influence the compound's binding affinity to target proteins involved in disease mechanisms .

Biological Activities

Beyond its medicinal applications, this compound has shown promise in various biological assays.

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties against a range of pathogens. This includes efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Some studies suggest that pyrazole compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, its interaction with DNA or proteins can result in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights structural distinctions between Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate and related compounds:

Biological Activity

Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group and a carboxylate moiety, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 246.26 g/mol. The presence of the benzyl group enhances solubility and reactivity, making it suitable for various pharmacological applications.

Synthesis Methods

Several methods have been developed for synthesizing this compound, typically involving condensation reactions between appropriate hydrazines and carbonyl compounds. The following table summarizes common synthesis routes:

Biological Activities

This compound exhibits a range of biological activities:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

- IC50 Values : Studies report IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition, suggesting strong anti-inflammatory potential compared to standard drugs like diclofenac .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria in preliminary assays:

- Minimum Inhibitory Concentration (MIC) : Reports indicate MIC values as low as 31.4 µg/mL against certain pathogens .

Antitumor Activity

This compound has shown promise in cancer research. It exhibits cytotoxic effects against several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| A375 | 8.7 |

| HCT116 | 12.9 |

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .

Antidiabetic Effects

Some studies have explored the potential of pyrazole derivatives in regulating glucose metabolism. The compound has been evaluated for its ability to inhibit α-glucosidase activity, which is crucial for managing diabetes:

- Inhibition Rate : The inhibition rate was reported at approximately 70% at a concentration of 100 µg/mL .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound significantly reduced paw edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent .

- Cytotoxicity Assessment : A study assessing the cytotoxic effects on cancer cell lines showed that treatment with this compound led to increased apoptosis markers in treated cells compared to untreated controls .

Q & A

Q. What are the established synthetic pathways for Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, and what are critical optimization parameters?

The synthesis typically involves multi-step routes, including condensation of pyrazole precursors with benzyl-protected carboxylic acid derivatives. For example, methyl 5-amino-1H-pyrazole-4-carboxylate analogs are synthesized via cyclocondensation of hydrazines with β-ketoesters, followed by benzylation . Critical parameters include:

- Reagent selection : Use of bis(pentafluorophenyl) carbonate (BPC) for efficient coupling .

- Protection/deprotection : Temporary Boc (tert-butoxycarbonyl) groups to prevent side reactions during functionalization .

- Reaction conditions : Optimize temperature (often 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl and benzyl groups) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., theoretical 278.31 g/mol for related benzyl pyrazole carboxylates) .

- IR spectroscopy : Carboxylate C=O stretching (~1700 cm) and NH vibrations (~3300 cm) .

Contradictions (e.g., unexpected splitting in NMR) are resolved via X-ray crystallography using software like SHELX for structural validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, analogous pyrazole derivatives require:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid drainage discharge .

- Ventilation : Conduct reactions in fume hoods due to potential vapor release .

Q. How does the benzyl group influence the compound’s reactivity and solubility?

The benzyl group enhances lipophilicity , improving solubility in organic solvents (e.g., dichloromethane or ethyl acetate) for reactions. However, it may sterically hinder nucleophilic attacks at the carboxylate group, necessitating deprotection (e.g., hydrogenolysis with Pd/C) for further functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring substitution be addressed during synthesis?

Regioselectivity is controlled by:

Q. What strategies are effective in resolving low yields during benzylation of the pyrazole core?

Low yields often arise from incomplete esterification or side reactions. Mitigation includes:

- Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) to enhance benzyl bromide reactivity .

- Microwave-assisted synthesis : Reduced reaction time (e.g., 30 minutes vs. 12 hours) minimizes decomposition .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can computational methods predict the compound’s pharmacokinetic properties for medicinal chemistry applications?

- Docking studies : Molecular docking (e.g., AutoDock Vina) to assess binding affinity toward target proteins .

- ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization .

Q. What analytical approaches validate the compound’s stability under varying storage conditions?

- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks, monitored via HPLC .

- Photostability : UV-vis spectroscopy under ICH Q1B guidelines to detect degradation products .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C for stable analogs) .

Q. How are structural ambiguities in crystallographic data resolved for this compound?

Q. What methodologies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Dose-response assays : IC determinations across multiple concentrations to confirm potency trends .

- Metabolite profiling : LC-MS to identify active metabolites that may skew results .

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugates) to correlate intracellular concentration with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.